molecular formula C20H20D3N.HCl B1165177 Maprotiline-d3 HCl

Maprotiline-d3 HCl

Katalognummer: B1165177
Molekulargewicht: 316.88
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS Number: 10347-81-6 (unlabeled)

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research Findings:
Recent studies have highlighted the neuroprotective properties of maprotiline-d3 hydrochloride. A significant study demonstrated that maprotiline inhibits histamine receptor H1-mediated endoplasmic reticulum (ER) stress, which is linked to neurodegenerative diseases. By restoring ER homeostasis, maprotiline-d3 hydrochloride has shown potential in protecting retinal ganglion cells (RGCs) and preserving visual function in glaucoma models .

Case Study:
In a mouse model of optic neuropathy, systemic administration of maprotiline resulted in increased thickness of the ganglion cell complex (GCC) and greater survival rates of RGCs compared to control groups. Histological analyses confirmed that maprotiline treatment significantly enhanced RGC soma and axon survival .

Antidepressant Efficacy

Clinical Applications:
Maprotiline-d3 hydrochloride is primarily indicated for treating unipolar depression. A multicenter, double-blind study involving over 1,000 outpatients demonstrated its prophylactic efficacy against depressive relapses. The study found that a dosage of 75 mg was significantly more effective than lower doses and placebo, with a relapse rate of only 16% at one year .

Data Table: Efficacy Comparison of Maprotiline Dosages

Dosage (mg)Relapse Rate (%)Statistical Significance
7516p < 0.05
37.523.8Not significant
Placebo31.5p < 0.05

Antitumor Activity

Emerging Research:
Maprotiline has been investigated for its potential antitumor effects. It functions as a selective noradrenergic reuptake inhibitor, which may enhance the efficacy of certain chemotherapeutic agents. Preliminary findings suggest that maprotiline can augment the cytotoxicity of platinum-based drugs in cancer cell lines, indicating its potential role as an adjuvant therapy in oncology .

Case Study:
In vitro studies have shown that combining maprotiline with cisplatin enhances cellular accumulation and apoptotic pathways in colorectal carcinoma cells, suggesting a synergistic effect that warrants further investigation .

Mechanistic Insights

Pharmacological Mechanism:
Maprotiline-d3 hydrochloride acts primarily as a noradrenergic reuptake inhibitor, which contributes to its antidepressant effects. The drug's mechanism involves modulation of various signaling pathways associated with ER stress and neuronal survival. Studies indicate that it inhibits key proteins involved in the unfolded protein response (UPR), effectively reducing neuronal apoptosis under stress conditions .

Analyse Chemischer Reaktionen

Primary Metabolic Pathways

Maprotiline-d3 hydrochloride undergoes extensive hepatic metabolism, with key pathways including:

Reaction TypeEnzymes InvolvedPrimary Metabolites Formed
N-demethylationCYP2D6, CYP1A2 Desmethylmaprotiline-d3 (active)
Aliphatic hydroxylationCYP3A42-hydroxymaprotiline-d3
Aromatic hydroxylationCYP2C193-hydroxymaprotiline-d3
GlucuronidationUGT1A1, UGT2B7Glucuronide conjugates
  • N-demethylation : The dominant pathway produces desmethylmaprotiline-d3, a pharmacologically active metabolite that retains norepinephrine reuptake inhibition .

  • Hydroxylation : Generates isomeric phenols (2- and 3-hydroxymaprotiline-d3) and dihydrodiol derivatives, which are subsequently conjugated .

Enzymatic Mechanisms

The metabolism of maprotiline-d3 hydrochloride is mediated by cytochrome P450 isoforms:

EnzymeContribution to MetabolismKinetic Parameters (K~m~)
CYP2D660–70% of N-demethylation12.5 µM
CYP1A220–30% of N-demethylation18.4 µM
CYP3A4Aliphatic hydroxylation45.2 µM

Deuterium substitution at specific positions slows metabolic clearance due to the kinetic isotope effect, prolonging the half-life compared to non-deuterated maprotiline .

Metabolite Profile

The major metabolites and their properties include:

MetaboliteStructure (Simplified)Pharmacological Activity
Desmethylmaprotiline-d3N-desmethyl derivativeActive (NET inhibition)
2-hydroxymaprotiline-d3Aliphatic hydroxylationInactive
3-hydroxymaprotiline-d3Aromatic hydroxylationInactive
Glucuronide conjugatesPhase II conjugation productsInactive
  • Desmethylmaprotiline-d3 accounts for ~30% of total metabolites and exhibits a half-life of 40–45 hours .

Excretion Pathways

Maprotiline-d3 and its metabolites are eliminated via:

  • Urine : 60% as glucuronide conjugates within 21 days .

  • Feces : 30%, primarily as unchanged drug and hydroxylated derivatives .

Analytical Methods for Reaction Tracking

Deuterium labeling enables precise tracking using:

  • LC-MS/MS : Quantifies intact maprotiline-d3 and metabolites with a detection limit of 0.1 ng/mL .

  • Isotope Dilution Assays : Used to study metabolic stability in human liver microsomes .

Comparative Reactivity

Reaction rates differ between maprotiline and maprotiline-d3:

ParameterMaprotilineMaprotiline-d3
N-demethylation rate100% (baseline)65–70%
Plasma half-life51 hours 58–63 hours

The deuterium isotope effect reduces metabolic clearance, enhancing utility in pharmacokinetic studies .

Eigenschaften

Molekularformel

C20H20D3N.HCl

Molekulargewicht

316.88

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.